

4-(4-Methylphenyl)-1,3-thiazol-2-amine IUPAC name and structure

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Compound of Interest

Compound Name: 4-(4-Methylphenyl)-1,3-thiazol-2-amine

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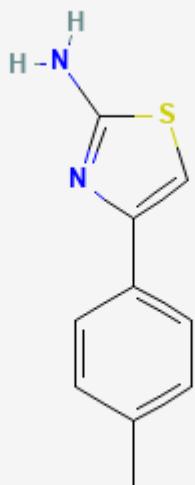
An In-depth Technical Guide to 4-(4-Methylphenyl)-1,3-thiazol-2-amine

This technical guide provides a comprehensive overview of **4-(4-methylphenyl)-1,3-thiazol-2-amine**, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a key structural motif found in numerous biologically active molecules and approved pharmaceuticals.^[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical identity, properties, synthesis, and biological relevance.

Chemical Identity and Structure

The fundamental identity of the compound is established by its IUPAC name and structural representation. It is also commonly referred to by synonyms such as 2-Amino-4-(p-tolyl)thiazole.^[2]

- IUPAC Name: **4-(4-methylphenyl)-1,3-thiazol-2-amine**^[2]
- CAS Number: 2103-91-5^[2]
- Molecular Formula: C₁₀H₁₀N₂S^[2]
- 2D Structure:



- SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)N[2]
- InChIKey: ARLHWYFAPHJCJT-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

The physicochemical and spectroscopic properties are crucial for the characterization and quality control of the compound. The data presented below is compiled from computational predictions and experimental data for the title compound or closely related structures.

Physicochemical Properties

Property	Value	Source
Molecular Weight	190.27 g/mol	[2]
Exact Mass	190.05646950 Da	[2]
XLogP3	2.6	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]
Topological Polar Surface Area	67.2 Å ²	[2]
Melting Point	132-136 °C (lit.)	

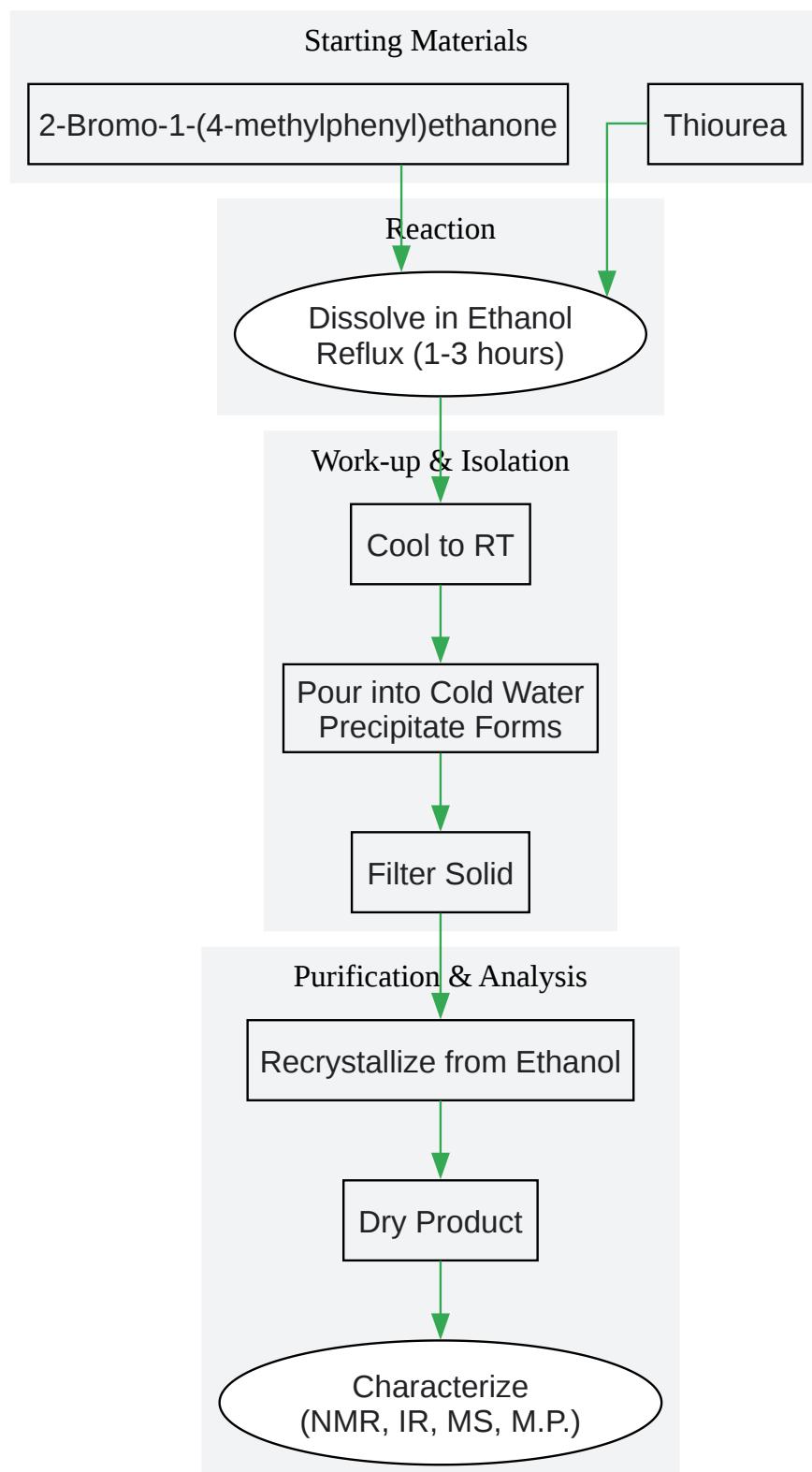
Spectroscopic Data

Spectroscopic analysis confirms the chemical structure of **4-(4-methylphenyl)-1,3-thiazol-2-amine**. Representative data is summarized below.

Spectroscopy Type	Key Peaks / Shifts
¹ H NMR	Spectra available in public databases. ^[2] For the related 4-(4'-methylphenyl)-2-mercaptopthiazole, peaks are observed at δ 2.50 (s, 3H, -CH ₃), 7.28-7.30 (d, 2H), and 7.48-7.49 (d, 2H). ^[3]
¹³ C NMR	Spectra available in public databases. ^[2] For the related 4-(4'-methylphenyl)-2-mercaptopthiazole, key shifts include δ 23.12 (-CH ₃) and various aromatic carbon signals between 118-146 ppm. ^[3]
Infrared (IR)	Spectra available in public databases, typically showing N-H, C-H (aromatic and aliphatic), C=N, and C-S stretching vibrations. ^[2]
Mass Spectrometry (MS)	GC-MS data is available, showing the molecular ion peak. ^[2] For the related 4-(4'-methylphenyl)-2-mercaptopthiazole, the mass spectrum shows m/z (%) = 207.29 (M+, 100%), 192.29 (22.5%), 164.29 (12.5%). ^[3]

Synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine

The most common and classical method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.^{[1][4]} This reaction involves the cyclocondensation of an α -haloketone with a thiourea.^[1] For the title compound, the synthesis proceeds from 2-bromo-1-(4-methylphenyl)ethanone and thiourea.

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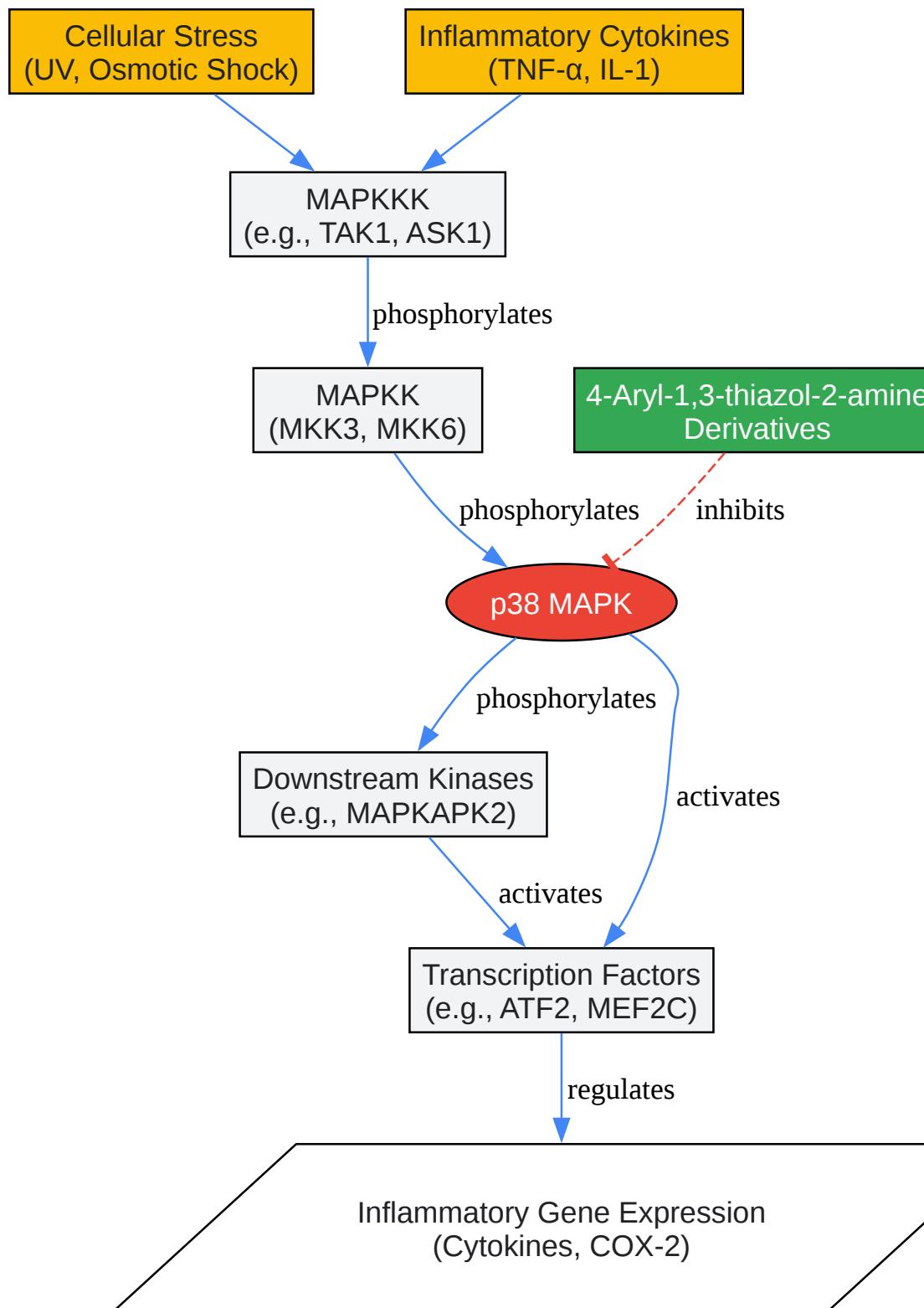
Caption: Experimental workflow for the Hantzsch synthesis of **4-(4-methylphenyl)-1,3-thiazol-2-amine**.

Biological Activity and Potential Applications

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]

p38 MAP Kinase Inhibition

A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[8] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a key therapeutic target for inflammatory diseases.[9][10] Inhibition of p38 MAPK can downregulate the production of pro-inflammatory cytokines such as TNF- α and IL-1 β .[8]

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Caption: The p38 MAPK signaling pathway and the inhibitory action of thiazole derivatives.

Anticancer and Antimicrobial Activity

Various 2-amino-4-arylthiazole derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, with some compounds showing remarkable inhibitory effects.^[7] Additionally, this class of compounds has been investigated for antimicrobial activity against a range of bacterial and fungal pathogens.^{[5][11]} The specific activity is highly dependent on the substitutions on the thiazole ring and the aryl moiety.

Experimental Protocols

This section provides detailed methodologies for the synthesis and a key biological assay relevant to **4-(4-methylphenyl)-1,3-thiazol-2-amine**.

Synthesis via Hantzsch Reaction

This protocol describes the synthesis of **4-(4-methylphenyl)-1,3-thiazol-2-amine** from commercially available starting materials.

Materials:

- 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq.)
- Thiourea (1.2 eq.)
- Absolute Ethanol
- Deionized Water
- Standard laboratory glassware (round-bottom flask, reflux condenser)

Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-methylphenyl)ethanone in absolute ethanol (approx. 30-40 mL).^[1]
- Add thiourea to the solution with stirring.
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.^[4]
Monitor the reaction's progress using Thin Layer Chromatography (TLC).

- Once the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into a beaker containing cold deionized water (approx. 200 mL) to precipitate the product.[\[1\]](#)
- Collect the resulting solid precipitate by vacuum filtration, washing with cold water.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure **4-(4-methylphenyl)-1,3-thiazol-2-amine**.
- Dry the purified product under vacuum and characterize its structure and purity using NMR, IR, Mass Spectrometry, and melting point analysis.

In Vitro p38 α Kinase Inhibition Assay (ADP-GloTM Assay)

This protocol outlines a luminescent-based kinase assay to determine the in vitro inhibitory activity of test compounds against the p38 α MAPK isoform. The ADP-GloTM Kinase Assay measures the amount of ADP produced in the kinase reaction.[\[9\]](#)[\[12\]](#)

Materials:

- p38 α Kinase (recombinant)
- Kinase substrate (e.g., ATF2 peptide)[\[13\]](#)[\[14\]](#)
- ATP
- Test compound (**4-(4-methylphenyl)-1,3-thiazol-2-amine** or derivative)
- ADP-GloTM Kinase Assay Kit (containing ADP-GloTM Reagent and Kinase Detection Reagent)
- Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[\[12\]](#)
- 384-well plates
- Plate-reading luminometer

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Include a DMSO-only control (vehicle).
- Reaction Setup: In the wells of a 384-well plate, add 1 μ L of the diluted test compound or DMSO.[12]
- Prepare a master mix containing the p38 α kinase and the ATF2 substrate in kinase buffer. Add 2 μ L of this mix to each well.
- Kinase Reaction: Initiate the kinase reaction by adding 2 μ L of ATP solution (at a final concentration near the K_m for p38 α) to each well.
- Incubate the plate at room temperature for 60 minutes.[9][12]
- Reaction Termination: Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[9][12]
- ADP Detection: Add 10 μ L of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[9]
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.[9]

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